molecular formula C13H16O2 B589400 2-(1-Methoxybutyl)benzofuran CAS No. 1391052-05-3

2-(1-Methoxybutyl)benzofuran

Cat. No.: B589400
CAS No.: 1391052-05-3
M. Wt: 204.269
InChI Key: ROCXUCLTLDKZTH-UHFFFAOYSA-N
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Description

2-(1-Methoxybutyl)benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a methoxybutyl group attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2-(1-Methoxybutyl)benzofuran, typically involves cyclization reactions. One common method is the dehydrative cyclization of ortho-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of ortho-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes such as the one-pot etherification and dehydrative cyclization of ortho-hydroxyacetophenones. These methods are favored for their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxybutyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzofurans, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Methoxybutyl)benzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 2-(1-Methoxybutyl)benzofuran is unique due to its specific methoxybutyl substitution, which can influence its biological activity and chemical reactivity. This structural variation can lead to different pharmacological properties compared to other benzofuran derivatives .

Properties

IUPAC Name

2-(1-methoxybutyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-6-12(14-2)13-9-10-7-4-5-8-11(10)15-13/h4-5,7-9,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCXUCLTLDKZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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